[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-acetic acid
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Overview
Description
[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-acetic acid is an organic compound that features a phenyl ring substituted with a fluoro group, a methoxy-ethoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nucleophilic Substitution:
Ether Formation: The methoxy-ethoxy group can be introduced via etherification reactions.
Acetic Acid Introduction: The acetic acid moiety is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluoro group can enhance binding affinity and selectivity, while the methoxy-ethoxy group may affect solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [3-Fluoro-4-methoxy-phenyl]-acetic acid
- [3-Fluoro-4-ethoxy-phenyl]-acetic acid
- [3-Fluoro-4-(2-ethoxy-ethoxy)-phenyl]-acetic acid
Uniqueness
[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-acetic acid is unique due to the presence of both a fluoro group and a methoxy-ethoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
2-[3-fluoro-4-(2-methoxyethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4/c1-15-4-5-16-10-3-2-8(6-9(10)12)7-11(13)14/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFIXWRHCPAJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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